2,2-dimethyl-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}propanamide
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Overview
Description
2,2-dimethyl-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}propanamide is a complex organic compound with a unique structure that includes a benzodiazole ring and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}propanamide typically involves multiple steps, including the formation of the benzodiazole ring and the subsequent attachment of the propanamide group. One common method involves the reaction of 2-methylpropylamine with a suitable benzodiazole precursor under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2-dimethyl-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}propanamide involves its interaction with specific molecular targets. The benzodiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also affect cellular pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-N-(3-methylphenyl)propanamide: Similar structure but with a different substituent on the benzene ring.
2,2-dimethyl-1,3-propanediamine: Contains a similar propanamide group but lacks the benzodiazole ring.
Uniqueness
2,2-dimethyl-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}propanamide is unique due to the presence of both the benzodiazole ring and the propanamide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H29N3O |
---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
2,2-dimethyl-N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]propanamide |
InChI |
InChI=1S/C19H29N3O/c1-14(2)13-22-16-10-7-6-9-15(16)21-17(22)11-8-12-20-18(23)19(3,4)5/h6-7,9-10,14H,8,11-13H2,1-5H3,(H,20,23) |
InChI Key |
WEIAJSSTMHJTLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)(C)C |
Origin of Product |
United States |
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